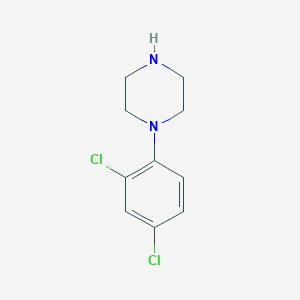

1-(2,4-Dichlorophenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJHCQGGIPTMQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-78-1 | |

| Record name | 1-(2,4-dichlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Bioanalytical Characterization of 1-(2,4-Dichlorophenyl)piperazine

The following technical guide details the physicochemical, synthetic, and bioanalytical profile of 1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) .

Executive Summary

1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) is a substituted phenylpiperazine structurally isomeric to the pharmacologically critical 1-(2,3-dichlorophenyl)piperazine (2,3-DCPP), a key metabolite of aripiprazole and cariprazine. While less prominent as a direct therapeutic agent, 2,4-DCPP serves as a vital chemical probe for serotonin (5-HT) receptor selectivity and acts as a significant positional isomer impurity in the synthesis of piperazine-based antipsychotics.

This guide provides a rigorous breakdown of its molecular architecture, synthesis, and analytical detection, emphasizing the differentiation from its 2,3-dichloro isomer.

Part 1: Molecular Architecture & Physicochemical Constants

The pharmacophore of 2,4-DCPP consists of a piperazine ring attached to a phenyl group substituted with chlorine atoms at the ortho and para positions. This specific substitution pattern significantly alters its electronic distribution and steric profile compared to the ortho-meta (2,3) or meta (3/mCPP) analogs, influencing both receptor binding affinity and chromatographic retention.

Table 1: Physicochemical Constants[2]

| Property | Value | Context/Notes |

| CAS Registry Number | 1013-78-1 | Distinct from 2,3-DCPP (41202-77-1) |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | |

| Molecular Weight | 231.12 g/mol | Monoisotopic Mass: 230.04 Da |

| Physical State | Viscous Liquid / Low-melting Solid | Often supplied as HCl salt (Solid) |

| Boiling Point | ~125–130 °C @ 0.2 Torr | High vacuum required for distillation |

| Density | 1.27 ± 0.06 g/cm³ | Predicted at 20 °C |

| pKa (Conjugate Acid) | 8.71 ± 0.10 | Basic secondary amine (N4) |

| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately lipophilic; crosses BBB |

| Solubility | DMSO, Methanol, DCM | Low water solubility (Free Base) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Secondary amine acts as donor |

Part 2: Synthetic Routes & Impurity Logic

Understanding the synthesis of 2,4-DCPP is critical for identifying it as an impurity in the manufacturing of 2,3-DCPP-based drugs (e.g., Aripiprazole). The formation of 2,4-DCPP typically arises from regioisomeric contamination in the starting aniline material.

Synthesis Protocol: Cyclization of 2,4-Dichloroaniline

Reaction Type: Nucleophilic Substitution / Cyclization Precursors: 2,4-Dichloroaniline + Bis(2-chloroethyl)amine hydrochloride

-

Activation: 2,4-Dichloroaniline is dissolved in a high-boiling solvent (e.g., n-butanol or xylene).

-

Cyclization: Bis(2-chloroethyl)amine HCl is added with a base (K₂CO₃ or Na₂CO₃) to neutralize the HCl and drive the nucleophilic attack.

-

Reflux: The mixture is refluxed for 24–48 hours. The aniline nitrogen attacks the alkyl chloride carbons, closing the piperazine ring.

-

Workup: The mixture is basified (NaOH) to liberate the free base, extracted into DCM, and purified via vacuum distillation.

Pathway Visualization (DOT)

Figure 1: Synthetic pathway for 2,4-DCPP via cyclization, highlighting the origin of potential isomeric impurities.

Part 3: Analytical Methodologies (Protocols)

Differentiation between the 2,4- and 2,3-isomers is the primary analytical challenge. The 2,4-substitution pattern creates a distinct symmetry in the aromatic region of the NMR spectrum and alters the dipole moment, affecting HPLC retention.

Protocol A: HPLC-UV Differentiation

Objective: Separation of 2,4-DCPP from 2,3-DCPP and other phenylpiperazines.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5) + 0.1% Triethylamine (TEA).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0–2 min: 10% B (Isocratic)

-

2–15 min: 10% → 60% B (Linear Gradient)

-

15–20 min: 60% B (Wash)

-

-

Detection: UV @ 254 nm (aromatic ring absorption).

-

Retention Logic: 2,4-DCPP is slightly more lipophilic than 2,3-DCPP due to the para-chlorine reducing polarity compared to the ortho-meta crowding. Expect 2,4-DCPP to elute after 2,3-DCPP.

Protocol B: NMR Structural Confirmation

Objective: Unequivocal structural assignment.

-

Solvent: CDCl₃ or DMSO-d₆.

-

1H NMR Signatures (400 MHz):

-

Piperazine Ring: Two multiplets at ~3.0 ppm (4H) and ~3.1 ppm (4H).

-

Aromatic Region (Key Differentiator):

-

2,3-DCPP: Complex multiplet pattern due to lack of symmetry (ABC system).

-

2,4-DCPP:

-

H-3 (meta to N): Doublet (d, J ≈ 2.5 Hz) at ~7.4 ppm.

-

H-5 (meta to Cl): Doublet of doublets (dd, J ≈ 8.8, 2.5 Hz) at ~7.2 ppm.

-

H-6 (ortho to N): Doublet (d, J ≈ 8.8 Hz) at ~6.9 ppm.

-

Note: The coupling constant (J) and splitting pattern of the protons at positions 3, 5, and 6 clearly distinguish it from the 2,3-isomer.

-

-

-

Part 4: Biological Context & Receptor Affinity

While 2,3-DCPP is a known partial agonist at D2/D3 receptors, 2,4-DCPP exhibits a pharmacological profile more aligned with non-selective serotonin antagonism.

Receptor Binding Profile

-

5-HT2A / 5-HT2C: 2,4-DCPP acts as a ligand with moderate-to-high affinity. The para-chlorine substitution often enhances affinity for 5-HT transporters (SERT) compared to unsubstituted analogs.

-

Metabolic Role: Unlike mCPP (1-(3-chlorophenyl)piperazine), which is a major metabolite of Trazodone and Nefazodone, 2,4-DCPP is not a primary metabolite of these antidepressants. It is primarily encountered as:

-

A synthetic impurity in Cariprazine/Aripiprazole.

-

A potential minor metabolite of antifungals containing the 2,4-dichlorophenyl moiety (e.g., degradation of Itraconazole precursors), though this is a minor pathway compared to dioxolane ring scission.

-

Bioanalytical Detection in Urine (Forensic Relevance)

Because phenylpiperazines are often abused as "party pills" (e.g., BZP, mCPP), 2,4-DCPP may appear in forensic screens.

-

Extraction: Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (9:1) at pH 10.

-

GC-MS Fragment Ions:

-

Base Peak: m/z 230 (Molecular Ion).

-

Major Fragment: m/z 188 (Loss of propene/imine from piperazine ring).

-

Characteristic: m/z 145 (Dichlorophenyl cation).

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2737527, 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]

-

Kikura-Hanajiri, R., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.[3] Retrieved from [Link]

-

Porter, N. A., et al. (2018). Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7. Toxicology and Applied Pharmacology. Retrieved from [Link]

- World Intellectual Property Organization (WIPO).Preparation method of 1-(2,3-dichlorophenyl) piperazine (Isomeric comparison). Patent CN102807536B.

-

de Oliveira, A. R., et al. (2012). Determination of piperazine-type stimulants in human urine by means of microextraction in packed sorbent and HPLC-DAD. Journal of Chromatography B. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 3. PubChemLite - Piperazine, 1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenethyl)- (C20H24Cl2N2O2) [pubchemlite.lcsb.uni.lu]

1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP): Mechanism of Action in CNS Disorders

[1]

Executive Summary

1-(2,4-Dichlorophenyl)piperazine (2,4-DCPP) is a bioactive phenylpiperazine derivative acting primarily as a modulator of monoaminergic signaling.[1] While frequently confused with its structural isomers—the antidepressant metabolite m-CPP (3-chlorophenylpiperazine) and the aripiprazole metabolite 2,3-DCPP —the 2,4-isomer possesses a distinct pharmacological and toxicological profile.[1]

In the context of Central Nervous System (CNS) disorders, 2,4-DCPP is relevant in two critical capacities:

-

Pharmacological Probe: As a broad-spectrum monoamine transporter inhibitor and serotonin receptor ligand used to map Structure-Activity Relationships (SAR).[1]

-

Pharmaceutical Impurity: As a critical process impurity in the synthesis of aripiprazole and antifungal azoles, requiring rigorous monitoring due to its potential off-target CNS activity.[1]

Chemical Identity & Structural Context

The phenylpiperazine pharmacophore is the "privileged structure" underlying numerous CNS drugs. The position of chlorine substituents on the phenyl ring dictates receptor selectivity (5-HT vs. DA) and intrinsic activity (agonist vs. antagonist).[1]

| Compound | Structure (Substituents) | Primary Clinical/Research Context | Key Mechanism |

| 2,4-DCPP | 2,4-Dichloro | Research Tool / Impurity | SERT/NET Inhibition, 5-HT Ligand |

| 2,3-DCPP | 2,3-Dichloro | Aripiprazole Metabolite | D2 Partial Agonist, 5-HT2A Antagonist |

| m-CPP | 3-Chloro | Trazodone Metabolite | 5-HT2C Agonist, 5-HT2A Antagonist |

| p-CPP | 4-Chloro | Research Tool | 5-HT Releaser (Serotonergic neurotoxin) |

Mechanism of Action (MOA)

Monoamine Transporter Modulation

Unlike the 2,3-isomer which is highly selective for dopamine receptors, 2,4-DCPP exhibits significant activity at monoamine transporters.[1] It acts as a reuptake inhibitor for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).

-

Mechanism: 2,4-DCPP binds to the orthosteric site of the transporter, preventing the influx of neurotransmitters from the synaptic cleft back into the presynaptic neuron.

-

Net Effect: Increased extracellular concentration of monoamines, mimicking the profile of non-selective SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors), though with lower potency than clinical standards like venlafaxine.

Serotonin Receptor Interaction (5-HT2A / 5-HT2C)

The 2,4-substitution pattern creates steric hindrance that alters binding compared to m-CPP.[1]

-

5-HT2A Receptor: 2,4-DCPP acts as an antagonist or low-efficacy partial agonist.[1] The 2-chloro substituent forces the phenyl ring out of coplanarity, reducing affinity compared to 2,3-DCPP but maintaining blockade potential.[1]

-

5-HT2C Receptor: It retains affinity for the 5-HT2C receptor.[1][2] Activation of this pathway is associated with anxiogenic effects, while antagonism is associated with anxiolysis and antidepressant effects.

Signal Transduction Pathway

The modulation of 5-HT2 receptors by 2,4-DCPP influences the Gq-protein signaling cascade.[1]

DOT Diagram: 2,4-DCPP Signaling Cascade

Figure 1: 2,4-DCPP inhibits serotonin reuptake (SERT) while simultaneously antagonizing 5-HT2A receptors, dampening the Gq-PLC-IP3 pathway.[1]

Role in Drug Development & Toxicology[3]

Impurity Profiling in Aripiprazole Synthesis

2,4-DCPP is a critical "Process Related Impurity" (Impurity Standard) for Aripiprazole.[1]

-

Origin: Arises from the use of 2,4-dichloroaniline as a contaminant in the starting material (2,3-dichloroaniline) during the synthesis of the piperazine ring.

-

Risk: Due to its distinct pharmacological profile (SERT inhibition vs. D2 partial agonism), the presence of 2,4-DCPP in clinical batches can alter the adverse effect profile (e.g., increasing serotonergic side effects).

-

Regulatory Limit: ICH Q3A guidelines require this impurity to be controlled, typically <0.15%.

Scaffold for Antifungal Agents

The 2,4-dichlorophenylpiperazine moiety is a key pharmacophore in the synthesis of azole antifungals (e.g., Itraconazole analogs). While the target is fungal CYP51, the piperazine tail contributes to pharmacokinetic properties (lipophilicity) and potential host CNS side effects.

Experimental Protocols

Protocol A: Radioligand Binding Assay (5-HT2A Affinity)

Objective: Determine the Ki of 2,4-DCPP for the 5-HT2A receptor.[1]

-

Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors. Centrifuge at 40,000 x g for 15 min. Resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

-

Incubation:

-

Equilibrium: Incubate for 60 min at 25°C.

-

Filtration: Harvest via GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1]

Protocol B: HPLC Impurity Detection (Aripiprazole Context)

Objective: Quantify 2,4-DCPP levels in drug substance.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.05% Trifluoroacetic acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm.[1]

-

Retention Time: 2,4-DCPP typically elutes after 2,3-DCPP due to slight differences in polarity (2,4 is more lipophilic).[1]

References

-

Pharmacological Characterization

-

Metabolic Context & Impurity Profiling

-

Source: FDA / EMA Assessment Reports (Aripiprazole).[1]

- Title:Impurity Profiling of Phenylpiperazine-Based Antipsychotics.

- Context: Identification of 2,4-DCPP as a positional isomer impurity in 2,3-DCPP synthesis.

-

-

Serotonin Receptor Signaling

- Source: Roth, B. L., et al. (1998).

- Title:The Serotonin 5-HT2A Receptor: Molecular Biology and Mechanisms of Regul

-

URL:(Cited for class-effect mechanism of phenylpiperazines).[1]

-

Reuptake Inhibition Activity

Sources

- 1. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 2. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heterociclos con nitrógeno (N) | CymitQuimica [cymitquimica.com]

solubility and stability of 1-(2,4-Dichlorophenyl)piperazine in common lab solvents

An In-Depth Technical Guide to the Solubility and Stability of 1-(2,4-Dichlorophenyl)piperazine in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-(2,4-Dichlorophenyl)piperazine, focusing on its solubility and stability in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a framework for understanding, predicting, and experimentally verifying the behavior of this compound, ensuring robust and reproducible results in a research setting.

While 1-(2,4-Dichlorophenyl)piperazine is a known chemical entity, extensive, publicly available data on its solubility and stability profiles is not always readily consolidated. Therefore, this guide not only presents available information but also provides detailed, field-proven methodologies for determining these crucial parameters in your own laboratory. This approach ensures a self-validating system, empowering researchers to generate the precise data they need for their specific applications.

Physicochemical Properties: Predicting Behavior

Before any experimental work, a thorough understanding of a compound's inherent physicochemical properties is essential for predicting its solubility and stability. For 1-(2,4-Dichlorophenyl)piperazine, key parameters suggest its behavior in various solvent systems.

A summary of its predicted and known properties is presented below. These values are critical for initial solvent selection and for developing analytical methods. For instance, a high LogP value suggests a preference for non-polar, organic solvents over aqueous media. The presence of a basic piperazine ring (with two pKa values) indicates that the compound's charge state, and therefore its aqueous solubility, will be highly dependent on pH.

| Property | Value | Implication for Solubility & Stability |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | Provides the basis for all molar calculations. |

| Molecular Weight | 231.12 g/mol | Essential for preparing solutions of known concentration. |

| Predicted LogP | 2.5 to 3.1 | Suggests moderate lipophilicity and likely poor solubility in water. |

| Predicted pKa | pKa₁: ~7.5 (basic), pKa₂: ~2.0 (basic) | The piperazine nitrogen atoms can be protonated. Solubility will be significantly higher at acidic pH where the molecule is ionized. |

| Melting Point | ~115-120 °C | Provides an indication of crystal lattice energy, which can influence solubility. |

Experimental Determination of Solubility

Given the limited public data, experimental determination is paramount. The choice of methodology depends on the required accuracy and throughput. Here, we detail the gold-standard Shake-Flask method for thermodynamic solubility and a higher-throughput kinetic solubility assay.

Workflow for Solubility Determination

The following diagram outlines the general workflow for accurately determining the solubility of 1-(2,4-Dichlorophenyl)piperazine.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

This method determines the equilibrium solubility of a compound, which is the most accurate and relevant measure for many applications.

Materials:

-

1-(2,4-Dichlorophenyl)piperazine (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge or syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid 1-(2,4-Dichlorophenyl)piperazine to a vial. The amount should be enough to ensure that undissolved solid remains at the end of the experiment (e.g., 2-5 mg).

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL).

-

Equilibration: Cap the vials securely and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. Causality: This extended period is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To ensure complete removal of undissolved particles, either centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) or filter the supernatant through a 0.22 µm syringe filter. Trustworthiness: This step is critical. Failure to completely remove solids will lead to an overestimation of solubility.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared with known concentrations of 1-(2,4-Dichlorophenyl)piperazine.

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Expected Solubility Profile

Based on the physicochemical properties, the following solubility profile can be anticipated:

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.0) | Very Low | The molecule is neutral and moderately lipophilic at neutral pH. |

| Aqueous Buffer (pH 2.0) | High | The piperazine ring will be fully protonated (doubly charged), forming a salt that is highly soluble in aqueous media. |

| Ethanol/Methanol | Moderate to High | These polar organic solvents are generally effective for compounds with some polar functionality. |

| DMSO / DMF | High to Very High | These are strong, polar aprotic solvents capable of dissolving a wide range of organic molecules. |

| Acetonitrile | Moderate | A polar aprotic solvent, but generally a weaker solvent than DMSO or DMF. |

| Acetone | Low to Moderate | A less polar solvent compared to alcohols or DMSO. |

Stability Assessment: A Forced Degradation Approach

Understanding the stability of 1-(2,4-Dichlorophenyl)piperazine is critical for defining storage conditions, predicting shelf-life, and identifying potential degradation products that could interfere with experimental results. A forced degradation study is the standard approach to rapidly assess a compound's stability under harsh conditions.

Workflow for Forced Degradation Study

The diagram below illustrates the parallel nature of a forced degradation study, where the compound is subjected to multiple stress conditions simultaneously.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify the intrinsic stability of 1-(2,4-Dichlorophenyl)piperazine.

Objective: To determine the degradation profile under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Materials:

-

1-(2,4-Dichlorophenyl)piperazine

-

HCl, NaOH, H₂O₂

-

HPLC-grade Acetonitrile and Water

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled ovens/water baths

-

HPLC-UV system and LC-MS system for peak purity and degradant identification

Procedure:

-

Method Development: Before starting, develop a stability-indicating HPLC method. This method must be able to resolve the parent peak of 1-(2,4-Dichlorophenyl)piperazine from all potential degradation products. A C18 column with a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point.

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60 °C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Photostability: Expose the solution (in a quartz cuvette) and solid compound to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

-

Thermal Stress: Incubate the solution and solid compound in an oven at 60 °C.

-

-

Time Points: Sample from each condition at specified time points (e.g., 0, 2, 8, 24 hours). For the acid/base samples, neutralize them before injection into the HPLC.

-

Analysis: Analyze all samples by the stability-indicating HPLC method.

-

Calculate the percentage of remaining parent compound.

-

Monitor for the appearance of new peaks (degradants).

-

Use LC-MS to obtain the mass of significant degradation products to help elucidate their structures.

-

Predicted Stability Profile

-

pH Sensitivity: The piperazine moiety can be susceptible to degradation under harsh pH and temperature conditions, though it is generally a stable ring system. The primary point of instability may arise from reactions involving the dichlorophenyl ring.

-

Oxidative Stability: The nitrogen atoms in the piperazine ring could be susceptible to oxidation, potentially forming N-oxides.

-

Photostability: Aromatic halides can be susceptible to photodecomposition. Significant degradation under light exposure is possible and should be carefully evaluated. Solutions should likely be protected from light during storage and handling.

Summary and Recommendations

The utility of 1-(2,4-Dichlorophenyl)piperazine in a research context is fundamentally dependent on its solubility and stability. This guide establishes a clear framework for addressing these parameters.

-

Solubility: The compound is predicted to be poorly soluble in neutral aqueous media but highly soluble in acidic solutions (pH < 4) and polar organic solvents like DMSO and DMF. For biological experiments in aqueous buffers, the use of a co-solvent (like DMSO, up to 0.5-1%) or pH adjustment will likely be necessary.

-

Stability: While generally stable, potential liabilities exist under oxidative and photolytic stress. It is strongly recommended to store both solid material and stock solutions protected from light and at controlled room temperature or refrigerated. Stock solutions in DMSO should be used fresh or stored at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.

By following the detailed experimental protocols within this guide, researchers can generate robust, application-specific data for 1-(2,4-Dichlorophenyl)piperazine, ensuring the integrity and reproducibility of their scientific findings.

References

-

PubChem. 1-(2,4-Dichlorophenyl)piperazine. National Center for Biotechnology Information. [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation: A Tool for Drug Development. Pharmaceutical Technology, 31(3), 56-66. [Link]

-

ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

known biological activities of arylpiperazine derivatives

An In-depth Technical Guide to the Biological Activities of Arylpiperazine Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Arylpiperazine Scaffold as a "Privileged" Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" for their ability to bind to multiple, diverse biological targets with high affinity.[1][2] The arylpiperazine moiety is a quintessential example of such a scaffold. Comprising a piperazine ring linked to an aromatic system, its modular nature allows for systematic structural modifications, providing a flexible platform for the synthesis of a vast number of derivatives.[3][4][5][6]

This structural versatility translates into an exceptionally broad spectrum of pharmacological activities. Arylpiperazine derivatives are central to the development of therapeutics for central nervous system (CNS) disorders, oncology, cardiovascular diseases, and infectious diseases.[1][3][4][7][8] Their success stems from their ability to interact with key biological targets, particularly G protein-coupled receptors (GPCRs) and neurotransmitter transporters.[2]

This guide offers a comprehensive exploration of the principal biological activities of arylpiperazine derivatives. It is designed for researchers, scientists, and drug development professionals, providing not only an overview of their therapeutic applications but also in-depth insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.

Central Nervous System (CNS) Activity: Modulating Neurotransmission

The most established therapeutic application of arylpiperazine derivatives lies in their ability to modulate CNS activity, where they primarily function as potent ligands for serotonin (5-HT) and dopamine (D) receptors.[2][3][6][9][10] This interaction forms the basis for their use as antipsychotic, antidepressant, and anxiolytic agents.[3][9][10]

Mechanism of Action: Targeting Serotonin and Dopamine Receptors

The efficacy of arylpiperazines in the CNS is largely attributed to their nuanced interactions with various receptor subtypes, most notably 5-HT₁A and 5-HT₂A receptors.[3][9]

-

5-HT₁A Receptor Agonism: A key pharmacophoric model for 5-HT₁A receptor agonists includes an aromatic ring and a basic nitrogen atom, a pattern perfectly embodied by the arylpiperazine scaffold.[3] The protonated nitrogen of the piperazine ring forms a crucial ionic bond with an aspartate residue (Asp3.32) in the receptor's binding pocket, while the aryl ring engages in a π-stacking interaction with a phenylalanine residue (Phe6.52).[3] This interaction is foundational to the anxiolytic effects of drugs like Buspirone .[3]

-

5-HT₂A Receptor Antagonism: Many arylpiperazine derivatives exhibit a dual activity profile, acting as both 5-HT₁A agonists and 5-HT₂A antagonists.[3][9][11] This profile is therapeutically advantageous; for instance, Flibanserin , initially developed as an antidepressant, leverages this dual mechanism to treat hypoactive sexual desire disorder by enhancing dopamine and norepinephrine levels in the prefrontal cortex.[3][9]

This ability to target multiple receptors simultaneously allows for the fine-tuning of neurochemical pathways, leading to a wide range of applications in treating complex neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and depression.[2][6][12] Furthermore, specific derivatives have demonstrated potent analgesic activity in models of neuropathic pain, highlighting a promising avenue for non-opioid pain management.[13]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of these derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the drug required to inhibit the growth of cancer cells by 50%.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naftopidil-based Hybrids | LNCaP (Prostate) | <10 | [3][14] |

| Naftopidil-based Hybrids | DU145 (Prostate) | <10 | [3][14] |

| Saccharin-containing Derivatives | DU145 (Prostate) | <2 | [15] |

| Quinoxalinyl Derivatives | MCF-7 (Breast) | Varies | [4] |

| N'-cyanopicolinamidine deriv. | MCF-7 (Breast) | N/A (Modulates Tamoxifen) | [3] |

| Thiazolinylphenyl-piperazines | Breast Cancer Lines | Varies | [5] |

Cardiovascular and Antimicrobial Activities

While CNS and oncology represent the most extensively studied areas, the therapeutic potential of arylpiperazines extends to cardiovascular and infectious diseases.

Cardiovascular Effects: α₁-Adrenoceptor Blockade

The same mechanism that contributes to their anticancer activity in BPH—α₁-adrenergic receptor blockade—also endows arylpiperazine derivatives with significant cardiovascular effects. [7][8]By blocking these receptors, they can induce vasodilation, leading to a reduction in blood pressure (hypotensive effect). [7][8][16]Furthermore, studies in animal models have demonstrated their potent antiarrhythmic activity, showing efficacy in preventing and terminating adrenaline-induced arrhythmias without exhibiting proarrhythmic potential. [7][8]

Antimicrobial Activity: A Scaffold for New Antibiotics and Antifungals

With the growing threat of antimicrobial resistance, the arylpiperazine scaffold offers a promising starting point for the development of novel anti-infective agents. [1][17][18][19]Derivatives have shown a broad spectrum of activity against:

-

Bacteria: Including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) species. [17][18][19]* Fungi: Particularly against Candida species, where their mechanism often involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. [1][20]* Mycobacteria: Demonstrating activity against various Mycobacterium species. [1] Structure-activity relationship studies have shown that the incorporation of electron-withdrawing groups and modifications to the linker chain can significantly enhance antimicrobial potency. [1][19]

Compound Class Microorganism MIC (µM) Reference 1-(...)-4-(4-fluorophenyl)-piperazin-1-ium chloride M. kansasii 17.62 [1] Various N-arylpiperazines S. aureus Significant Activity [18] | Various N-arylpiperazines | P. aeruginosa | Significant Activity | [18]|

Key Experimental Protocols and Methodologies

To ensure scientific integrity and trustworthiness, the biological activities described must be validated through robust experimental protocols. The following are standard, self-validating methodologies used in the characterization of arylpiperazine derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Arylpiperazine Derivatives of Salicylamide with α1-Adrenolytic Properties Showed Antiarrhythmic and Hypotensive Properties in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain [mdpi.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Frontiers of 1-(2,4-Dichlorophenyl)piperazine Derivatives

Executive Summary

1-(2,4-Dichlorophenyl)piperazine (DCPP) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in the design of psychotropic agents. While DCPP itself is a known metabolite of clinically significant drugs like trazodone and nefazodone, its derivatization has opened new avenues in multi-target drug discovery.

This guide analyzes the structural utility of DCPP derivatives, moving beyond their established role as serotonin antagonists to explore their potential as multimodal CNS agents, antimicrobial compounds, and antifungal therapeutics. It provides validated synthetic protocols and mechanistic insights required for high-fidelity lead optimization.

Part 1: Pharmacological Rationale & Mechanism of Action

The therapeutic value of DCPP derivatives stems from their high affinity for serotonergic 5-HT receptors. The 2,4-dichlorophenyl substitution pattern creates a specific steric and electronic profile that favors binding to the 5-HT2A and 5-HT2C receptors (antagonism) while often retaining affinity for 5-HT1A receptors (partial agonism).

The "Atypical" Profile

The "Holy Grail" of modern antipsychotic and antidepressant design is the Dual Action Mechanism :

-

5-HT2A Antagonism: Reduces positive symptoms of psychosis and mitigates extrapyramidal side effects (EPS) associated with pure dopamine blockade.

-

5-HT1A Agonism: Enhances dopamine release in the prefrontal cortex, addressing negative symptoms and cognitive deficits.

DCPP derivatives are ideal candidates for this profile because the piperazine nitrogen (N4) acts as a versatile attachment point for "linker-terminal amine" chains that can fine-tune this selectivity.

Mechanistic Pathway Visualization

The following diagram illustrates the downstream signaling effects of DCPP derivative binding, contrasting the desired therapeutic blockade with receptor activation.

Caption: Dual-mechanism signaling of DCPP derivatives. Red arrows indicate inhibition (antagonism); Green arrows indicate activation (agonism).

Part 2: Structure-Activity Relationship (SAR)

To optimize DCPP derivatives, researchers must manipulate the N4-substituent. The SAR follows a "Head-Linker-Tail" logic.

The Head (DCPP Core)

-

2,4-Cl substitution: Critical for 5-HT2A selectivity.

-

Modification: Removing a chlorine (e.g., 2-Cl or 4-Cl only) drastically reduces affinity. Changing to 2,3-dichloro often shifts affinity toward dopamine D2 receptors.

The Linker (Alkyl Chain)

-

Length: A 2-to-4 carbon alkyl chain is standard.

-

Rule of Thumb:

-

n=2 (Ethyl): Often favors 5-HT1A affinity.

-

n=3 (Propyl): Increases 5-HT2A selectivity but may introduce non-specific binding.

-

n=4 (Butyl): Often optimal for balanced 5-HT1A/2A activity (multimodal).

-

The Tail (Terminal Fragment)

-

Amides/Imides: Bulky groups like phthalimide, succinimide, or quinazolinone at the terminal end interact with secondary binding pockets (allosteric sites) on the receptor, enhancing potency.

-

Aryl Groups: Phenyl or pyridyl rings attached via an amide bond can increase lipophilicity and blood-brain barrier (BBB) penetration.

Part 3: Therapeutic Applications Beyond CNS

While CNS applications are dominant, recent studies have identified DCPP derivatives as potent antimicrobial and antifungal agents .

Antifungal Potential

N-substituted phenylpiperazines have demonstrated fungicidal activity against Candida albicans and Aspergillus species.[1]

-

Mechanism: Inhibition of ergosterol biosynthesis and disruption of the fungal cell membrane.

-

Key Finding: Derivatives with electron-withdrawing groups (like the chlorines in DCPP) combined with lipophilic tails show higher efficacy than non-chlorinated analogs.

Table 1: Comparative Therapeutic Potentials

| Therapeutic Area | Target Mechanism | Key Structural Feature | Status |

| Antipsychotic | 5-HT2A Antagonist / D2 Partial Agonist | DCPP + Butyl linker + Quinolinone tail | Clinical/Pre-clinical |

| Antidepressant | 5-HT1A Agonist / SERT Inhibition | DCPP + Ethyl linker + Pyridyl tail | Clinical (e.g., Trazodone metabolites) |

| Antifungal | Ergosterol Synthesis Inhibition | DCPP + Propyl linker + Azole moiety | Experimental |

| Analgesic | 5-HT7 Modulation | DCPP + Rigid linker | Early Research |

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Alkylated DCPP Derivatives

Objective: Synthesize 1-(3-chloropropyl)-4-(2,4-dichlorophenyl)piperazine (Intermediate for further derivatization).

Reagents:

-

1-(2,4-Dichlorophenyl)piperazine (1 eq)

-

1-Bromo-3-chloropropane (1.2 eq)

-

Potassium Carbonate (

) (anhydrous, 2 eq) -

Potassium Iodide (KI) (catalytic amount, 0.1 eq)

-

Acetonitrile (ACN) or DMF (Solvent)[2]

Workflow:

-

Dissolution: Dissolve 1-(2,4-dichlorophenyl)piperazine in ACN.

-

Base Addition: Add anhydrous

and catalytic KI. Stir for 15 minutes at room temperature. -

Alkylation: Dropwise add 1-Bromo-3-chloropropane.

-

Reflux: Heat the mixture to reflux (

for ACN) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Work-up: Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water and brine. Dry over

. Purify via silica gel column chromatography.

Caption: Standard Nucleophilic Substitution workflow for N-alkylation of DCPP.

Protocol B: Radioligand Binding Assay (5-HT2A)

Objective: Determine the affinity (

System Validation:

-

Source: Rat frontal cortex homogenates or CHO cells expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (0.5 nM). -

Non-specific Binding: Defined using Methysergide (1

).

Steps:

-

Incubation: Incubate membrane preparation (100

protein) with radioligand and varying concentrations of the DCPP derivative ( -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Washing: Wash filters 3x with ice-cold buffer.

-

Counting: Measure radioactivity via liquid scintillation spectrometry.

-

Analysis: Calculate

using non-linear regression and convert to

Part 5: Safety & Toxicology Note

Hepatotoxicity Warning: While DCPP derivatives are promising, researchers must screen for hepatotoxicity. DCPP and related piperazines have been linked to the upregulation of SREBP-1 (Sterol Regulatory Element-Binding Protein 1), leading to lipid accumulation (steatosis) and phospholipidosis in hepatocytes.

-

Recommendation: Include an in vitro cytotoxicity assay using HepG2 cells early in the lead optimization phase.

References

-

Structure-Activity Relationships of Phenylpiperazines

-

Antimicrobial Applications

-

Hepatotoxicity Mechanisms

-

General Synthesis Methodologies

-

Receptor Binding Profiles

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2,4-Dichlorophenyl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,4-Dichlorophenyl)piperazine is a disubstituted arylpiperazine that serves as a crucial building block in medicinal chemistry. The unique electronic and steric properties conferred by the dichlorinated phenyl ring, combined with the versatile piperazine moiety, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of its chemical identity, modern synthetic protocols, analytical characterization, and its strategic application in the development of novel therapeutics. Particular emphasis is placed on the rationale behind synthetic and analytical methodologies, aiming to provide researchers with both theoretical understanding and practical insights.

Core Chemical Identity

1-(2,4-Dichlorophenyl)piperazine is a key synthetic intermediate whose fundamental properties are essential for its application in further chemical synthesis. A summary of its core identifiers is presented below.

| Identifier | Value | Source(s) |

| CAS Number | 1013-78-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [1] |

| IUPAC Name | 1-(2,4-dichlorophenyl)piperazine | [1] |

| Molecular Weight | 231.12 g/mol | [1] |

| Appearance | Yellow oil | [1] |

Synthesis of 1-(2,4-Dichlorophenyl)piperazine

The synthesis of N-arylpiperazines has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[3][4] This methodology offers significant advantages over older, harsher methods (e.g., nucleophilic aromatic substitution), including milder reaction conditions, broader substrate scope, and higher functional group tolerance. The Buchwald-Hartwig amination is the current state-of-the-art for the industrial and laboratory-scale synthesis of this class of compounds.

Recommended Synthetic Approach: Buchwald-Hartwig Amination

The core of this reaction is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide (or pseudo-halide) and an amine.[3][5] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and purity. Bulky, electron-rich phosphine ligands are known to enhance catalyst activity and stability, facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[6]

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[7][8][9] Researchers should optimize conditions based on available reagents and equipment.

Materials:

-

1-Bromo-2,4-dichlorobenzene (1.0 equiv)

-

Piperazine (1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

-

Racemic-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 equiv)

-

Sodium tert-butoxide (NaOtBu) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)₂, BINAP, and sodium tert-butoxide under a nitrogen or argon atmosphere.

-

Reagent Addition: Add anhydrous toluene, followed by piperazine and 1-bromo-2,4-dichlorobenzene via syringe.

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 8-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield 1-(2,4-Dichlorophenyl)piperazine as a yellow oil.

Causality of Choices:

-

Piperazine Excess: Using a slight excess of piperazine helps to drive the reaction to completion and can minimize the formation of diarylated byproducts.

-

Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base that is effective at deprotonating the piperazine N-H without competing as a nucleophile.

-

Chelating Ligand: BINAP is a bidentate phosphine ligand that forms a stable complex with palladium, promoting the desired catalytic cycle and preventing catalyst decomposition.[9]

-

Anhydrous/Inert Conditions: The palladium(0) species in the catalytic cycle is sensitive to oxidation, necessitating the removal of oxygen and water.

Applications in Drug Development

The arylpiperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[4] While its 2,3-dichloro and 3,4-dichloro isomers are more widely cited as direct precursors to drugs like aripiprazole and in the development of antidepressants, 1-(2,4-Dichlorophenyl)piperazine serves a similar and equally vital role as a versatile chemical building block.[3][10]

Its utility stems from the presence of a secondary amine in the piperazine ring, which allows for further synthetic elaboration. This nitrogen can be alkylated, acylated, or used in reductive amination reactions to append a wide variety of side chains, which can be tailored to interact with specific biological targets.

Caption: Synthetic utility of the target molecule in drug discovery.

The dichlorophenyl group modulates the compound's lipophilicity and electronic properties, which can influence its pharmacokinetic profile (absorption, distribution, metabolism, excretion) and its binding affinity to target receptors. The 2,4-substitution pattern provides a distinct steric and electronic profile compared to its isomers, offering medicinal chemists a valuable alternative for structure-activity relationship (SAR) studies.[11]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of 1-(2,4-Dichlorophenyl)piperazine. The following methods and expected data are standard for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons (typically 3H, complex multiplets in the 6.9-7.4 ppm range). Two distinct signals for the piperazine protons (each integrating to 4H), often appearing as triplets or broad multiplets around 3.0-3.3 ppm (for protons adjacent to the aryl group) and 2.9-3.1 ppm (for protons adjacent to the N-H group). A broad singlet for the N-H proton. |

| ¹³C NMR | Six distinct signals for the aromatic carbons, with two signals shifted downfield due to attachment to the chlorine atoms. Two signals for the piperazine carbons, typically in the 45-55 ppm range. |

| FT-IR | Characteristic N-H stretching vibration (around 3300 cm⁻¹), C-H stretching for aromatic and aliphatic groups (2800-3100 cm⁻¹), C=C stretching for the aromatic ring (1450-1600 cm⁻¹), and a strong C-Cl stretching band (1000-1100 cm⁻¹). |

| Mass Spec. | The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 230. The isotopic pattern will be distinctive due to the presence of two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio). |

Note: The exact chemical shifts (ppm) can vary depending on the solvent used. The data presented are based on typical values for analogous structures.[12][13]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the synthesized compound and for monitoring reaction progress.

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 6-7) and a polar organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs strongly, typically around 254 nm.[14]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

This self-validating system ensures that impurities, such as unreacted starting materials or byproducts, are separated from the main product peak, allowing for accurate purity assessment (typically >98% for use in subsequent synthetic steps).

Conclusion

1-(2,4-Dichlorophenyl)piperazine is a synthetically accessible and highly valuable intermediate for drug discovery and development. Modern synthetic methods, particularly the Buchwald-Hartwig amination, provide a reliable and efficient route to its production. Its true value lies in its role as a modifiable scaffold, allowing for the systematic exploration of chemical space in the search for novel therapeutic agents. A thorough understanding of its synthesis, characterization, and chemical properties, as outlined in this guide, is fundamental for any researcher aiming to leverage this powerful building block in their scientific endeavors.

References

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]

-

University of California, Davis. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

-

Caprara, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

-

Wikipedia. (n.d.). 2,3-Dichlorophenylpiperazine. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]

-

Analytical Methods. RSC Publishing. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 1013-78-1 | 1-(2,4-Dichlorophenyl)piperazine. Available at: [Link]

-

Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

-

Pharmaffiliates. (n.d.). 1-(2,4-Dichlorophenyl)piperazine. Available at: [Link]

- Google Patents. (n.d.). Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.

- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

- Ten Assel, K., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. PubChem. Available at: [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

-

ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Chlorophenyl)piperazine. PubChem. Available at: [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. 2,3-Dichlorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. scispace.com [scispace.com]

- 14. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

Methodological & Application

Precision Protocol: N-Alkylation of 1-(2,4-Dichlorophenyl)piperazine

Executive Summary & Scientific Context

The N-alkylation of 1-(2,4-Dichlorophenyl)piperazine (1-DCPP) is a pivotal synthetic transformation in medicinal chemistry, serving as the cornerstone for the synthesis of broad-spectrum antifungal agents (e.g., Itraconazole , Ketoconazole , Terconazole ) and psychotropic therapeutics (e.g., Aripiprazole analogs).

This scaffold presents a unique nucleophilic profile. The electron-withdrawing nature of the 2,4-dichloro substitution on the phenyl ring reduces the electron density of the aniline nitrogen, thereby suppressing its nucleophilicity. However, the distal secondary amine (

Strategic Experimental Design

Before commencing, the operator must understand the "Why" behind the reagent selection to ensure reproducibility and adaptability.

Mechanistic Pillars[1]

-

Reaction Type: Bimolecular Nucleophilic Substitution (

). -

Nucleophile: The secondary amine of the piperazine ring.

-

Electrophile: Primary or secondary alkyl halide/mesylate (

). -

The Finkelstein Effect: When using alkyl chlorides or less reactive bromides, the addition of catalytic Potassium Iodide (KI) generates a transient, highly reactive alkyl iodide in situ, significantly accelerating reaction kinetics.

Reagent Selection Matrix

| Component | Choice | Rationale |

| Base | Potassium Carbonate ( | Optimal. Anhydrous |

| Solvent | DMF or Acetonitrile ( | DMF: High dielectric constant promotes ionization of the base and stabilizes the transition state. Preferred for less reactive halides.Acetonitrile: Lower boiling point, easier to remove, suitable for reactive halides (e.g., benzyl bromides). |

| Catalyst | Potassium Iodide (KI) | Essential for alkyl chlorides. Converts |

Visualization: Reaction Logic & Workflow

Reaction Scheme & Pathway

The following diagram illustrates the regioselective alkylation pathway and the critical decision nodes.

Caption: Regioselective

Standard Operating Protocol (SOP)

Objective: Synthesis of N-alkylated 1-(2,4-Dichlorophenyl)piperazine derivative. Scale: 10 mmol (Adaptable).

Materials & Equipment

-

Reactant: 1-(2,4-Dichlorophenyl)piperazine (CAS: 1013-78-1) [10 mmol, 2.31 g].

-

Electrophile: Target Alkyl Halide (e.g., 2-bromoethanol, benzyl bromide, or functionalized mesylate) [11 mmol, 1.1 eq].

-

Base: Anhydrous

(granular or powder) [20 mmol, 2.0 eq]. -

Catalyst: Potassium Iodide (KI) [1 mmol, 0.1 eq] (Optional if using Bromides/Iodides).

-

Solvent: Anhydrous DMF (Dimethylformamide) [15-20 mL].

-

Apparatus: 50 mL Round Bottom Flask (RBF), magnetic stir bar, reflux condenser, oil bath/heating block,

atmosphere balloon.

Step-by-Step Methodology

Phase 1: Activation & Mixing

-

Setup: Flame-dry the RBF and cool under a stream of Nitrogen.

-

Solvation: Charge the RBF with 1-DCPP (2.31 g) and Anhydrous DMF (15 mL) . Stir at Room Temperature (RT) until fully dissolved.

-

Checkpoint: The solution should be clear to slightly yellow.

-

-

Base Addition: Add

(2.76 g) and KI (166 mg) . Stir vigorously for 10 minutes to create a uniform suspension.-

Why? Pre-stirring ensures the base is well-dispersed to scavenge protons immediately upon reaction.

-

Phase 2: Alkylation Reaction

-

Electrophile Addition: Add the Alkyl Halide (11 mmol) dropwise over 5 minutes.

-

Note: If the alkyl halide is solid, dissolve it in minimal DMF (2-3 mL) before addition.

-

-

Thermal Initiation: Heat the reaction mixture to 60°C - 80°C .

-

Optimization: For highly reactive halides (e.g., benzyl bromide), 50°C is sufficient. For alkyl chlorides, 80°C is required.

-

-

Monitoring: Stir for 4 to 12 hours . Monitor via TLC every 2 hours.

-

TLC System: Hexane:Ethyl Acetate (3:1) or DCM:MeOH (95:5).

-

Visualization: UV lamp (254 nm). The product will typically be more polar (lower

) than the starting material if the alkyl group contains polar moieties, or less polar if it is a simple alkyl chain.

-

Phase 3: Workup & Isolation

-

Quench: Cool the mixture to RT. Pour the reaction mass into Ice-Cold Water (100 mL) with vigorous stirring.

-

Observation: The product often precipitates as a solid or oil.

-

-

Extraction:

-

If Solid: Filter the precipitate, wash with water (3x 20 mL) to remove DMF/inorganic salts.

-

If Oil: Extract with Ethyl Acetate (3x 30 mL) .

-

-

Washing: Wash the combined organic layer with Brine (2x 20 mL) and Water (2x 20 mL) to remove residual DMF.

-

Critical: DMF retention can interfere with crystallization.

-

-

Drying: Dry over Anhydrous

, filter, and concentrate under reduced pressure (Rotary Evaporator).

Phase 4: Purification

-

Recrystallization: If solid, recrystallize from Ethanol or Isopropanol.

-

Salt Formation (Optional but Recommended): Dissolve the crude free base in Ethanol/Ether and add HCl in Dioxane (4M) dropwise. The hydrochloride salt precipitates immediately, offering high purity.

Process Control & Self-Validation

Analytical Checkpoints

| Parameter | Method | Acceptance Criteria |

| Reaction Completion | TLC / HPLC | Disappearance of 1-DCPP spot/peak ( |

| Identity | Piperazine protons: Distinct multiplets at | |

| Purity | HPLC (254 nm) | >95% Area Under Curve (AUC). |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Issue: Bis-alkylation (Quaternization).

-

Issue: Emulsion during extraction.

Safety & Handling (SDS Highlights)

-

1-(2,4-Dichlorophenyl)piperazine: Irritant.[6] Harmful if swallowed.[6]

-

Alkyl Halides: Often lachrymators and potential carcinogens. Handle in a fume hood.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

Workflow Diagram

The following Graphviz diagram outlines the complete operational workflow.

Caption: Operational workflow for the synthesis and purification of N-alkylated 1-DCPP derivatives.

References

-

Synthesis of Itraconazole Intermediates: Patent: US5998413A. "Process for the preparation of Itraconazole."[2][]

-

General N-Alkylation of Phenylpiperazines: Journal of Medicinal Chemistry. "Synthesis and evaluation of antiproliferative activity of novel quinazolin-4(3H)-one derivatives." (Scheme 2: K2CO3, DMF conditions).

-

Mechanism & Solvent Effects: Beijing University of Chemical Technology. "Process development of the synthesis of 2,3-dichlorophenylpiperazine." (Discusses solvent/base roles).

-

Safety Data Sheet (1-DCPP): PubChem Laboratory Chemical Safety Summary.

Sources

- 1. journal.buct.edu.cn [journal.buct.edu.cn]

- 2. CN101012222A - Method of synthesizing Itraconazole - Google Patents [patents.google.com]

- 3. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Large-Scale Synthesis and Purification of 1-(2,4-Dichlorophenyl)piperazine Hydrochloride

Executive Summary & Strategic Route Selection

1-(2,4-Dichlorophenyl)piperazine is a critical pharmacophore used in the synthesis of triazole antifungal agents, most notably Itraconazole and Posaconazole . In a large-scale industrial setting, the synthesis must balance atom economy , cost of goods (COGS) , and impurity control .

Route Analysis: The "Aniline" vs. "Halobenzene" Approach

While academic literature often suggests palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2,4-dichlorobenzene with piperazine, this route is economically unviable for multi-kilogram scale-up due to:

-

High Catalyst Cost: Palladium acetate/ligand systems are expensive.

-

Regioselectivity Issues: Competitive amination at the 2- or 4-position if starting from 1,2,4-trichlorobenzene.

-

Raw Material Cost: 1-Bromo-2,4-dichlorobenzene is significantly more expensive than 2,4-dichloroaniline.

Selected Route: The Cyclization Route (Scheme 1) utilizing 2,4-dichloroaniline and bis(2-chloroethyl)amine hydrochloride is the industry standard. It utilizes a cheap commodity starting material (aniline derivative) and avoids heavy metals.[1]

Mechanism: Double nucleophilic substitution (

Process Chemistry & Critical Parameters[1][2][3][4][5]

Reaction Scheme

The synthesis involves the condensation of 2,4-dichloroaniline (1) with bis(2-chloroethyl)amine hydrochloride (2) in the presence of a base to form the free base 1-(2,4-dichlorophenyl)piperazine (3) , followed by hydrochlorination to the stable salt (4) .

Figure 1: Reaction pathway for the synthesis of 2,4-DCPP HCl.

Key Process Variables (KPVs)

| Parameter | Specification | Scientific Rationale |

| Solvent | n-Butanol or Xylene | Requires a boiling point >115°C to overcome the activation energy for the second cyclization step. |

| Base | Neutralizes HCl generated during alkylation. Carbonate is preferred over hydroxide to prevent hydrolysis of the alkyl chloride before reaction. | |

| Stoichiometry | Aniline:Bis-amine (1:1.1) | Slight excess of bis-amine ensures complete consumption of the aniline, which is harder to remove downstream. |

| Temperature | Reflux (115-135°C) | Critical. Below 110°C, the reaction stalls at the linear intermediate (monocyclized), leading to low yield. |

| Time | 24 - 30 Hours | The second ring closure is sterically hindered by the ortho-chlorine on the phenyl ring. |

Detailed Experimental Protocol

Safety Warning (Critical)

-

Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard precursor .[2] It is a potent blistering agent and alkylator. Handle in a closed system or a high-efficiency fume hood.

-

Wear double nitrile gloves and a full-face respirator if solids are handled outside a glovebox.

-

Decontamination: Use 10% aqueous NaOH to neutralize spills (hydrolysis of chlorides).

Phase 1: Cyclization Reaction[10]

-

Charging: To a glass-lined reactor (GLR) equipped with a mechanical stirrer, reflux condenser, and scrubber, charge:

-

Solvent: n-Butanol (10 Volumes relative to aniline).

-

Reagent A: 2,4-Dichloroaniline (1.0 equiv).

-

Reagent B: Bis(2-chloroethyl)amine hydrochloride (1.1 equiv).

-

Base: Potassium Carbonate (anhydrous, micronized) (2.5 equiv). Note: Use micronized base to increase surface area for heterogeneous reaction.

-

-

Reaction: Heat the slurry to reflux (

). Agitate vigorously (turbulent flow) to prevent settling of salts. -

Monitoring: Monitor by HPLC every 4 hours.

-

Endpoint: < 1.0% unreacted 2,4-dichloroaniline.

-

Note: You will observe a "Linear Intermediate" peak initially, which must disappear as it cyclizes into the product.

-

-

Quench: Cool reaction mass to 60°C.

Phase 2: Workup and Base Isolation

-

Filtration: Filter the hot reaction mixture to remove inorganic salts (

, excess -

Concentration: Distill n-butanol under vacuum at < 70°C to obtain a semi-solid residue.

-

Acid/Base Toggle (Purification):

-

Dissolve residue in Dichloromethane (DCM) or Toluene (10 Vols).

-

Add Water (10 Vols) and adjust pH to < 2.0 with dilute HCl. Rationale: The product moves to the aqueous phase; non-basic impurities (unreacted aniline) stay in organic.

-

Separate layers. Keep the Aqueous Layer .

-

Wash Aqueous Layer with DCM (5 Vols) to remove trace aniline.

-

Adjust Aqueous Layer pH to > 10 with 20% NaOH solution.

-

Extract the free base product into DCM (2 x 5 Vols).

-

Dry organic layer over

and evaporate to obtain crude 1-(2,4-Dichlorophenyl)piperazine Free Base (Oil/Low melting solid).

-

Phase 3: Salt Formation and Crystallization

-

Dissolution: Dissolve the crude free base in Isopropanol (IPA) (5 Vols) at 40°C.

-

Salt Formation: Slowly add Concentrated HCl (37%) or HCl in IPA (1.1 equiv) dropwise.

-

Exotherm Control: Maintain temperature < 50°C.

-

-

Crystallization: The hydrochloride salt will precipitate immediately. Heat to reflux (82°C) to dissolve (or form a slurry), then cool slowly to 0-5°C over 4 hours.

-

Isolation: Filter the white crystalline solid. Wash with cold IPA (2 Vols).

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Quality Control & Analytical Specifications

Impurity Profile

The "Acid/Base Toggle" in Phase 2 is designed to remove specific impurities.

| Impurity Name | Origin | Removal Strategy |

| 2,4-Dichloroaniline | Unreacted Starting Material | Removed in organic wash of acidic aqueous phase (it is less basic than piperazine). |

| Linear Intermediate | Incomplete Cyclization | Driven to completion by high temp/time. If present, removed by recrystallization. |

| N,N'-Bis(2,4-dichlorophenyl)piperazine | Dimerization | Rare in this route; insoluble in IPA during salt formation. |

Analytical Method (HPLC)[2][7][10][11]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

, -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 mins.

-

Detection: UV @ 210 nm (piperazine absorption) and 254 nm (aromatic).

Process Flow Diagram (Graphviz)

Figure 2: Step-by-step unit operations for the purification and isolation of 2,4-DCPP HCl.

References

-

BenchChem. "A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine." BenchChem Technical Guides. Accessed October 2023. Link

-

PrepChem. "Synthesis of 1-(3,4-Dichlorophenyl)piperazine."[3] (Analogous protocol for dichlorophenyl isomers). PrepChem. Accessed October 2023. Link

-

WIPO Patentscope. "WO2011121594 - A Process for the Preparation of Itraconazole." (Describes the use of 2,4-DCPP as a key intermediate). World Intellectual Property Organization. Link

-

Google Patents. "CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride." (Industrial conditions for the isomer, applicable to 2,4-isomer). Link

-

Sigma-Aldrich. "1-(2,4-Dichlorophenyl)piperazine dihydrochloride Product Sheet." Merck KGaA. Link

Sources

reaction conditions for Buchwald-Hartwig amination with 1-(2,4-Dichlorophenyl)piperazine

Executive Summary

This guide details the reaction parameters for employing 1-(2,4-Dichlorophenyl)piperazine (DCPP) as a nucleophile in Buchwald-Hartwig amination. DCPP is a critical pharmacophore in antifungal synthesis (e.g., Itraconazole) and psychotropic drug discovery.

While piperazines are generally excellent substrates for Palladium-catalyzed amination, DCPP presents specific challenges:

-

Electronic Deactivation: The electron-withdrawing nature of the 2,4-dichloroaryl ring reduces the nucleophilicity of the N4 nitrogen compared to alkyl-piperazines.

-

Steric Bulk: The ortho-chloro substituent creates a steric clash that can impede the amine binding step in the catalytic cycle.

-

Chemoselectivity: The reaction conditions must activate the electrophile (aryl halide coupling partner) without engaging the aryl chlorides present on the DCPP backbone.

This protocol leverages Dialkylbiaryl Phosphine (Buchwald) Ligands , specifically RuPhos , which is engineered to overcome these specific steric and electronic hurdles.

Mechanistic Principles & Causality

To optimize the reaction, one must understand the bottleneck. In the coupling of secondary amines like DCPP, the rate-limiting step is often the reductive elimination or the amine binding to the Pd(II) complex.

-

Ligand Selection (The "Why"):

-

RuPhos: Selected for its bulk and electron-rich nature.[1] The bulk promotes reductive elimination of the tertiary amine product. The electron-richness facilitates oxidative addition of the aryl halide.

-

XPhos: A viable alternative if the coupling partner is an unhindered aryl chloride.

-

BINAP: Generally inferior for this specific substrate due to slower rates with electron-deficient secondary amines.

-

-

Chemoselectivity:

-

Standard Buchwald conditions (Pd/RuPhos) preferentially activate Aryl-Bromides, Iodides, and Triflates over Aryl-Chlorides. Therefore, the chlorine atoms on the DCPP ring will remain intact provided the coupling partner contains a more reactive leaving group (Br, I, OTf).

-

Diagram 1: Catalytic Cycle & Steric Management

Caption: The Pd(0)/Pd(II) cycle. Note how the bulky ligand (L) facilitates the binding of the sterically hindered DCPP amine and accelerates the final reductive elimination step.

Experimental Protocols

Two protocols are provided: Method A for robust substrates (standard) and Method B for base-sensitive substrates (mild).

Method A: Standard High-Efficiency Protocol

Best for: Coupling DCPP with Aryl Bromides/Iodides lacking base-sensitive groups (e.g., esters, nitro).

Reagents:

-

Substrate: 1-(2,4-Dichlorophenyl)piperazine (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)[2]

-

Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)

-

Note: If G4 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

-

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), DCPP (1.2 mmol, 277 mg), NaOtBu (1.5 mmol, 144 mg), and RuPhos Pd G4 (0.02 mmol, ~17 mg).

-

Self-Validation: The catalyst should be a pale solid. If dark/black, the Pd is oxidized.

-

-